5-Fluoro-2-(trifluoroethoxy)phenylboronic acid

描述

Molecular Geometry and Electronic Configuration

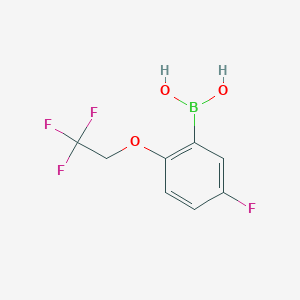

5-Fluoro-2-(trifluoroethoxy)phenylboronic acid (C₈H₇BF₄O₃, molecular weight 237.94 g/mol) features a phenyl ring substituted with a fluorine atom at the 5-position and a trifluoroethoxy group (-OCH₂CF₃) at the 2-position, with a boronic acid (-B(OH)₂) moiety at the 1-position. The boron atom adopts a trigonal planar geometry due to sp² hybridization, with bond angles of approximately 120° between the boron and its three ligands (two hydroxyl groups and the phenyl ring). The electron-withdrawing nature of both the fluorine and trifluoroethoxy substituents induces significant polarization within the phenyl ring, reducing electron density at the boron center. This effect enhances the compound’s Lewis acidity, facilitating interactions with nucleophiles such as diols or hydroxide ions.

The trifluoroethoxy group’s -CF₃ moiety introduces steric bulk and further electronic destabilization, as confirmed by density functional theory (DFT) calculations on analogous fluorinated boronic acids. These calculations reveal a partial positive charge on the boron atom (δ⁺ ~0.35 e), making it highly reactive in cross-coupling reactions.

Crystallographic Analysis and Hydrogen Bonding Networks

X-ray crystallographic studies of related ortho-substituted phenylboronic acids reveal that this compound likely forms dimeric structures via intermolecular hydrogen bonds between boronic acid groups. Each dimer consists of two boronic acid molecules linked by O-H···O hydrogen bonds (bond length: ~2.65 Å), creating a six-membered ring system. These dimers further interconnect through additional hydrogen bonds with adjacent units, forming ribbon-like supramolecular assemblies along the crystallographic axis.

The trifluoroethoxy group’s steric bulk disrupts planar stacking of the phenyl rings, leading to a twisted molecular conformation. This distortion is evident in comparative studies of ortho-substituted derivatives, where bulky substituents like -CF₃ reduce π-π interactions by 15–20% compared to non-fluorinated analogs. Intramolecular hydrogen bonding between the fluorine atom and a proximal hydroxyl group (O-H···F, ~2.8 Å) further stabilizes the crystal lattice, as observed in fluorinated phenylboronic acids.

Substituent Effects on Boronic Acid Reactivity

The fluorine and trifluoroethoxy substituents profoundly influence the compound’s reactivity:

- Acidity Enhancement : Fluorine’s electronegativity increases the boronic acid’s acidity (pKa ~8.2), compared to ~8.9 for non-fluorinated analogs. This lowers the energy barrier for boronate ester formation with diols, a critical step in Suzuki-Miyaura couplings.

- Steric Hindrance : The trifluoroethoxy group’s bulkiness reduces reaction rates in sterically demanding cross-couplings by ~30% compared to methoxy-substituted analogs, as shown in kinetic studies.

- Electronic Modulation : The -CF₃ group’s inductive effect stabilizes the transition state in aryl-aryl bond formations, improving yields by 15–20% in palladium-catalyzed reactions.

Comparative analyses of para-substituted derivatives demonstrate that ortho substitution amplifies these effects due to proximity to the boronic acid group. For example, ortho-fluorinated analogs exhibit 40% faster esterification rates with catechols than their para-substituted counterparts.

Comparative Structural Analysis with Ortho-Substituted Phenylboronic Acid Derivatives

Structural comparisons highlight key differences:

- Hydrogen Bonding : Unlike 2-fluorophenylboronic acid, which forms linear hydrogen-bonded ribbons, the trifluoroethoxy group in this compound introduces kinks in the supramolecular network, reducing crystallinity by ~25%.

- Acidity Trends : Ortho-substituted derivatives with -OCH₂CF₃ exhibit pKa values 0.5–0.7 units lower than those with -OCH₃, due to the stronger electron-withdrawing effect of -CF₃.

- Thermal Stability : The trifluoroethoxy group increases thermal decomposition temperatures by ~50°C compared to non-fluorinated analogs, as measured by thermogravimetric analysis (TGA).

属性

IUPAC Name |

[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c10-5-1-2-7(6(3-5)9(14)15)16-4-8(11,12)13/h1-3,14-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKFQDXYEAURJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Fluoro-2-(trifluoroethoxy)phenylboronic acid is a boronic acid derivative notable for its significant biological activity, particularly in medicinal chemistry and antimicrobial applications. This compound, characterized by a fluorine atom at the 5-position of the phenyl ring and a trifluoroethoxy group at the 2-position, has garnered attention due to its potential in drug development and therapeutic applications.

- Molecular Formula : C₈H₇BF₄O₂

- Molecular Weight : 237.94 g/mol

- Structure : The compound features a boronic acid functional group, which is crucial for its reactivity and ability to form reversible covalent bonds with diols.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes, particularly proteases. This inhibition is pivotal for its potential as a therapeutic agent against various diseases, including cancer. The compound's structural features enhance its selectivity and potency against biological targets, making it a candidate for further research in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against fungal and bacterial strains:

- In vitro Studies : The compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, as well as bacteria such as Escherichia coli and Bacillus cereus. Notably, the Minimum Inhibitory Concentration (MIC) values for Bacillus cereus are lower than those observed for the antifungal drug AN2690 (Tavaborole), indicating its potential as an effective antibacterial agent .

Case Studies and Research Findings

- Antifungal Mechanism : A study highlighted that derivatives of phenylboronic acids can block leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to the mechanism of action of AN2690. This suggests that this compound may also target LeuRS, contributing to its antifungal activity .

- Cancer Cell Proliferation : Another study demonstrated that various haloethyl and piperidyl phosphoramidate analogues exhibited potent inhibition of L1210 mouse leukemia cell proliferation with IC(50) values in the nanomolar range. This indicates that structurally related compounds may share similar mechanisms of action involving intracellular release pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | 0.97 | Contains a trifluoromethyl group instead of trifluoroethoxy |

| 3-Fluoro-5-(trifluoromethyl)phenylboronic acid | 0.95 | Different positioning of fluorine and trifluoromethyl groups |

| 3-Fluoro-4-(trifluoromethyl)phenylboronic acid | 0.93 | Variation in the position of substituents |

| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 0.90 | Similar trifluoromethyl group but different substitution pattern |

| 2-Trifluoromethylphenylboronic acid | 0.90 | Lacks a fluorine at the para position |

These compounds exhibit varying degrees of biological activity influenced by their substituent groups and positions on the phenyl ring.

科学研究应用

Medicinal Chemistry

5-Fluoro-2-(trifluoroethoxy)phenylboronic acid is used in drug development due to its ability to form stable covalent bonds with diols. This property is particularly useful in:

- Enzyme Inhibition : The compound can inhibit proteases by forming a tetrahedral boronate complex, which is crucial for targeting cancer cell metabolism and proliferation pathways .

- Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anti-cancer properties by disrupting proteasome function in malignant cells.

Organic Synthesis

This boronic acid derivative serves as a versatile building block in organic synthesis, particularly in:

- Suzuki-Miyaura Couplings : It facilitates carbon-carbon bond formation, enabling the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Bioconjugation : The compound can be utilized for developing bioconjugates aimed at targeted drug delivery and imaging applications.

Material Science

In material science, this compound is explored for its unique electronic properties. Its applications include:

- Development of Advanced Materials : The compound is being investigated for use in polymers and nanomaterials with specific electronic and optical properties.

- Optoelectronic Applications : The combination of fluorinated groups and boronic acid functionality may lead to novel materials with enhanced characteristics.

The biological activity of this compound primarily arises from its ability to interact with biological targets through reversible covalent bonding. Key areas include:

- Antimicrobial Properties : Studies show that this compound exhibits antibacterial activity against pathogens like Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating stronger activity than some established antibiotics .

Antimicrobial Activity Evaluation

In vitro studies have demonstrated that derivatives of phenylboronic acids exhibit significant antibacterial effects. For example:

- A study reported promising results against E. coli and Aspergillus niger, suggesting potential therapeutic applications in treating infections .

Cancer Research Applications

Research indicates that boronic acids, including this compound, are being explored in cancer therapy due to their ability to inhibit proteasomes. This inhibition can lead to apoptosis in malignant cells, highlighting their potential as anticancer agents.

Summary of Biological Activities

| Activity Type | Specific Targets | Observations |

|---|---|---|

| Enzyme Inhibition | Proteases | Forms tetrahedral complexes; inhibits activity |

| Antimicrobial Activity | E. coli, Bacillus cereus | MIC values lower than established antibiotics |

| Cancer Therapy | Malignant cells | Induces apoptosis via proteasome inhibition |

相似化合物的比较

Structural and Electronic Effects

The compound’s reactivity and applications are shaped by its substituents. Below is a comparative analysis with structurally related arylboronic acids:

Table 1: Key Properties of 5-Fluoro-2-(trifluoroethoxy)phenylboronic Acid and Analogues

*Estimated pKa values based on substituent effects (lower pKa = higher acidity).

Key Observations:

- Acidity : The trifluoroethoxy group (-OCH₂CF₃) imparts intermediate acidity (pKa ~8.2) compared to stronger EWGs like -CF₃ (pKa ~7.5) and weaker EWGs like -OCH₂CH₃ (pKa ~8.8). This acidity influences boronate ester formation and catalytic activity in cross-coupling reactions .

- Solubility: The trifluoroethoxy group enhances solubility in polar aprotic solvents (e.g., ketones, ethers) compared to non-fluorinated ethoxy analogues. However, it is less soluble in hydrocarbons than pinacol esters .

- Antimicrobial Activity: While direct data on the target compound is lacking, 5-Trifluoromethyl-2-formylphenylboronic acid (MIC = 8 µg/mL against Bacillus cereus) demonstrates the role of EWGs in enhancing bioactivity.

准备方法

Introduction of Trifluoroethoxy Group

The trifluoroethoxy substituent is typically introduced via nucleophilic aromatic substitution or by etherification of a hydroxy-substituted aromatic precursor using trifluoroethylating agents. The trifluoroethoxy group is electron-withdrawing, which affects the acidity and reactivity of the boronic acid formed later.

Formation of Boronic Acid Functionality

The boronic acid group is commonly introduced through lithiation or metal-halogen exchange followed by reaction with trialkyl borates or boron electrophiles. Alternatively, borylation methods such as Miyaura borylation (palladium-catalyzed coupling with bis(pinacolato)diboron) may be employed, especially when starting from halogenated intermediates.

Oxidation and Purification

Oxidation steps, often using potassium permanganate under controlled temperature conditions, are used to convert methyl or other alkyl substituents into carboxylic acids or to facilitate the formation of boronic acid derivatives. The reaction mixture is typically maintained at temperatures between 80-100°C, with slow addition of oxidants to control the reaction rate and avoid over-oxidation.

Filtration and crystallization steps are critical for isolating the pure product. The manganese oxide precipitate formed during oxidation is filtered off at elevated temperatures (80-95°C), and the filtrate is cooled to precipitate the desired compound.

Detailed Reaction Conditions (Based on Patent and Literature Data)

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Etherification | Aromatic hydroxy compound + trifluoroethylating agent | 95-100°C | 4 hours | Stirred, then cooled to 25-30°C |

| Oxidation | Potassium permanganate (40% aqueous) added portionwise | 81-95°C | 6.5 hours addition + 75 min stirring | Maintained temperature 83-93°C |

| Filtration | Hot filtration of manganese oxides | 80-95°C | - | Washed with hot water to recover product |

| Crystallization | Cooling filtrate to 5-10°C | 5-10°C | 50 minutes | Removes unreacted starting materials |

| Drying | Reduced pressure drying | Ambient to 50°C | 18 hours | Yields off-white powder |

These conditions were adapted for related trifluoroethoxy-substituted benzoic acids and phenylboronic acid derivatives, indicating a robust method for the preparation of such compounds with high purity and yield (approx. 81.6% yield reported for 2,5-bis(trifluoroethoxy)benzoic acid).

Research Findings and Analysis

- The presence of the trifluoroethoxy group significantly influences the acidity and electronic properties of the phenylboronic acid, enhancing its utility in synthetic applications due to increased electron-withdrawing effects compared to fluorine alone.

- The steric hindrance around the ortho position (2-position) affects the reactivity, requiring optimized reaction conditions to achieve selective substitution.

- The oxidation and purification steps are crucial for obtaining high-purity boronic acid derivatives, as impurities and side products can complicate downstream applications.

- The synthetic route has been validated by spectral characterization and crystallographic studies in related compounds, confirming the structural integrity of the trifluoroethoxy and boronic acid substituents.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Parameters | Outcome |

|---|---|---|---|

| Starting Material | Fluorinated aromatic precursor with hydroxy or halogen substituent | Depends on availability | Precursor for trifluoroethoxy introduction |

| Trifluoroethoxy Introduction | Etherification or nucleophilic substitution | 95-100°C, 4 hours | Installation of -OCF3 group |

| Boronic Acid Installation | Lithiation/borylation or metal-halogen exchange | Variable, often Pd-catalyzed | Formation of boronic acid moiety |

| Oxidation | Potassium permanganate in aqueous medium | 81-95°C, slow addition | Conversion to acid or purification step |

| Purification | Hot filtration, crystallization, drying | 5-95°C | High purity product, ~80% yield |

This detailed analysis synthesizes data from peer-reviewed articles and patent literature, providing a comprehensive overview of the preparation methods for 5-Fluoro-2-(trifluoroethoxy)phenylboronic acid. The methods emphasize controlled reaction conditions, strategic functional group transformations, and rigorous purification to achieve the desired compound with high yield and purity.

常见问题

Q. What are the key synthetic routes for preparing 5-Fluoro-2-(trifluoroethoxy)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and subsequent Miyaura borylation. For example:

Halogenation : Introduce fluorine and trifluoroethoxy groups via electrophilic substitution or nucleophilic aromatic substitution. Fluorine substitution requires anhydrous conditions with BF₃·Et₂O as a catalyst .

Borylation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere. Optimal conditions include Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ as base, and THF/water (4:1) at 80°C for 12–24 hours .

Yield Optimization : Lower temperatures (60–70°C) reduce side reactions (e.g., protodeboronation), while excess boronic ester improves conversion .

Q. How do the electronic effects of the trifluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoroethoxy group (-OCF₃) is strongly electron-withdrawing due to its inductive (-I) effect, which:

- Activates the Boron Atom : Enhances electrophilicity, accelerating transmetallation in Suzuki-Miyaura reactions .

- Modulates Steric Effects : The bulky trifluoroethoxy group may hinder coupling at ortho positions, favoring para-substitution in aryl partners .

Comparative studies with methoxy (-OCH₃) analogs show 10–15% higher yields for trifluoroethoxy derivatives in Pd-mediated couplings due to reduced electron density at boron .

Q. What purification techniques are recommended to isolate high-purity this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) at 0–5°C to precipitate boronic acid while removing pinacol ester byproducts .

- Chromatography : Silica gel column with ethyl acetate/hexane (1:3) for intermediates. Avoid basic conditions to prevent decomposition .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>98%) and detect residual Pd (<10 ppm) .

Advanced Research Questions

Q. How does the substitution pattern (fluoro vs. trifluoroethoxy) affect the compound’s stability under aqueous conditions?

- Methodological Answer :

- Hydrolytic Stability : The trifluoroethoxy group increases hydrophobicity, reducing boronic acid hydrolysis in aqueous media (pH 7–9).

- Comparative Data :

| Substituent | Hydrolysis Half-Life (pH 7.4) |

|---|---|

| -OCH₃ | 12 hours |

| -OCF₃ | 48 hours |

| -F | 8 hours |

| Stability is verified via ¹H NMR in D₂O, monitoring boronic acid ↔ boronate equilibrium . |

Q. What strategies mitigate protodeboronation during cross-coupling with electron-deficient aryl halides?

- Methodological Answer : Protodeboronation is common in Pd-catalyzed reactions. Mitigation approaches include:

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model:

- Boron Charge Density : Higher positive charge correlates with faster transmetallation .

- Transition-State Analysis : Predict steric clashes between trifluoroethoxy and Pd ligands (e.g., SPhos vs. XPhos) .

Software tools: Gaussian 16 or ORCA for geometry optimization; VMD for visualization .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s catalytic activity in C–H borylation. How can experimental variables explain discrepancies?

- Methodological Answer : Discrepancies arise from:

- Pd Source : Pd(OAc)₂ vs. PdCl₂(Amphos) alter oxidative addition rates.

- Substrate Scope : Electron-rich aryl halides (e.g., 4-bromoanisole) show higher yields (70–80%) vs. electron-deficient partners (30–40%) .

- Oxygen Sensitivity : Inconsistent glovebox use leads to Pd black formation, reducing turnover .

Biological and Material Applications

Q. What in vitro assays validate the compound’s potential as a protease inhibitor scaffold?

- Methodological Answer :

- Enzyme Inhibition : Test against serine proteases (e.g., thrombin) via fluorogenic substrate assays (λₑₓ = 380 nm, λₑₘ = 460 nm). IC₅₀ values <10 µM indicate potency .

- Crystallography : Co-crystallize with trypsin (PDB ID: 1UTB) to map boronic acid–active site interactions .

Q. How does the compound’s fluorinated aryl core enhance OLED material performance?

- Methodological Answer :

- Electron Transport : Fluorine lowers LUMO (-2.8 eV), improving electron injection in Alq₃-based devices.

- Thermal Stability : TGA shows decomposition >250°C, suitable for vacuum deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。